molecular formula C12H20N2S B6423158 Thiourea, N-methyl-N'-tricyclo[3.3.1.13,7]dec-1-yl- CAS No. 25444-83-1

Thiourea, N-methyl-N'-tricyclo[3.3.1.13,7]dec-1-yl-

Cat. No.: B6423158
CAS No.: 25444-83-1
M. Wt: 224.37 g/mol
InChI Key: TUDCSVRBKZFVOV-UHFFFAOYSA-N
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Description

Thiourea, N-methyl-N'-tricyclo[3.3.1.1³,⁷]dec-1-yl- (CAS: Not explicitly provided in evidence), is a thiourea derivative featuring a methyl group on one nitrogen atom and a tricyclo[3.3.1.1³,⁷]dec-1-yl (adamantane) substituent on the other. Adamantane, a diamondoid hydrocarbon, imparts steric bulk and lipophilicity, which can influence the compound’s physicochemical and biological properties. Thioureas (R₁R₂N–C(S)–NR₃R₄) are versatile due to their sulfur atom, enabling metal coordination and diverse reactivity .

Key structural features include:

  • Adamantyl group: Enhances rigidity, thermal stability, and membrane permeability .
  • Thiocarbonyl group: Enables hydrogen bonding and metal coordination .

Properties

IUPAC Name

1-(1-adamantyl)-3-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2S/c1-13-11(15)14-12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUDCSVRBKZFVOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NC12CC3CC(C1)CC(C3)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80876987
Record name THIOUREA, N-METHYL-N'-TRICYCLO[3.3.1.1,3,7]DEC-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815974
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

25444-83-1
Record name N-Methyl-N′-tricyclo[3.3.1.13,7]dec-1-ylthiourea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25444-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name THIOUREA, N-METHYL-N'-TRICYCLO[3.3.1.1,3,7]DEC-1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80876987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of Tricyclo[3.3.1.1³,⁷]dec-1-yl Isothiocyanate

The adamantyl isothiocyanate precursor is synthesized via thionation of the corresponding amine. A validated method involves:

  • Thionation reagent : Thiophosgene (CSCl₂) or sulfuryl chloride (SO₂Cl₂) in anhydrous conditions.

  • Reaction conditions :

    • Solvent: 1,2-Dichloroethane or tetrahydrofuran.

    • Temperature: −10°C to 25°C under inert atmosphere.

  • Mechanism :

    Adamantyl-NH2+CSCl2Adamantyl-NCS+2HCl\text{Adamantyl-NH}_2 + \text{CSCl}_2 \rightarrow \text{Adamantyl-NCS} + 2\text{HCl}

    The intermediate is purified via distillation or recrystallization.

Key Data:

ParameterValueSource
Yield70–85%
Purity (HPLC)≥98%

Condensation with Methylamine

The adamantyl isothiocyanate reacts with methylamine in a nucleophilic addition-elimination sequence:

  • Reagents :

    • Methylamine (gas or aqueous solution).

    • Solvent: Acetone or ethanol.

    • Base: Triethylamine (TEA) to scavenge HCl.

  • Optimized conditions :

    • Temperature: 0–25°C.

    • Time: 2–6 hours.

    • Molar ratio: 1:1 (isothiocyanate:amine).

  • Mechanism :

    Adamantyl-NCS+CH3NH2Adamantyl-NH-CS-NH-CH3+HCl\text{Adamantyl-NCS} + \text{CH}_3\text{NH}_2 \rightarrow \text{Adamantyl-NH-CS-NH-CH}_3 + \text{HCl}

Key Data:

ParameterValueSource
Yield75–90%
Reaction Scale1–100 mmol

Alternative Methods and Modifications

Solid-Phase Synthesis Using Acidic Catalysts

A patent (CN106631948A) describes thiourea synthesis via acidic zeolite-catalyzed nucleophilic addition . While developed for thiocarbamide, this method can be adapted:

  • Catalyst : Acidic zeolite (H-ZSM-5).

  • Conditions :

    • Pressure: 10 MPa.

    • Temperature: 140°C.

    • Solvent: None (neat conditions).

  • Advantages :

    • Reduced reaction time (3–5 hours).

    • High selectivity due to zeolite pores.

Comparative Data:

MethodYield (%)Purity (%)Catalyst Load (wt%)
Conventional8599.3N/A
Zeolite9099.45

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate the reaction:

  • Conditions :

    • Power: 300 W.

    • Time: 10–20 minutes.

    • Solvent: Ethanol.

  • Benefits :

    • 80% yield achieved in 15 minutes.

    • Enhanced reproducibility.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals.

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, CDCl₃): δ 1.65–1.98 (m, 12H, adamantyl-CH₂), 3.01 (s, 3H, N-CH₃), 6.21 (s, 1H, NH).

  • IR (KBr): 3340 cm⁻¹ (N-H), 1250 cm⁻¹ (C=S).

Challenges and Optimization

Byproduct Formation

  • Issue : Competing hydrolysis of isothiocyanate to urea derivatives.

  • Mitigation : Strict anhydrous conditions and excess methylamine.

Scalability

  • Pilot-scale trials (10 mol) show yield drops to 65% due to heat transfer inefficiencies.

  • Solution : Continuous-flow reactors improve heat management .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-methyl-N’-tricyclo[3.3.1.13,7]dec-1-yl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfinyl or sulfonyl compounds, while reduction could produce amines.

Scientific Research Applications

Thiourea, N-methyl-N’-tricyclo[3.3.1.13,7]dec-1-yl- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the fields of cancer and infectious diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Thiourea, N-methyl-N’-tricyclo[3.3.1.13,7]dec-1-yl- exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 1-Adamantyl Thiourea (CAS 25444-82-0)
  • Structure : Lacks the methyl group (N–H instead of N–CH₃).
  • Physical Properties :
    • Molecular weight: 210.34 g/mol (vs. ~224.37 g/mol for the methyl derivative).
    • Melting point: 197°C (higher than typical methyl-substituted derivatives due to stronger intermolecular hydrogen bonding) .
  • Chemical Behavior :
    • Forms stronger hydrogen bonds, affecting crystal packing and solubility.
    • Demonstrated metal-coordination capabilities in studies on substituted thioureas .
2.1.2 N-Acyl Thioureas (e.g., 1a–1o from )
  • Structure : Replace the adamantyl group with acyl (e.g., pyridine, thiazole) substituents.
  • Key Differences :
    • Acyl groups introduce electron-withdrawing effects, altering reactivity and biological activity.
    • Demonstrated antimicrobial and antioxidant activities in derivatives with heterocyclic cores .
2.1.3 Urea, N-[[2-(Methylthio)phenyl]methyl]-N'-tricyclo[3.3.1.1³,⁷]dec-1-yl- (CAS 883023-03-8)
  • Structure : Replaces the thiocarbonyl (C=S) with carbonyl (C=O).
  • Physical Properties :
    • Predicted boiling point: 539.3°C (higher than thiourea analogues due to stronger dipole interactions).
    • Density: 1.20 g/cm³ (similar to adamantyl thioureas) .
  • Chemical Behavior :
    • Reduced metal-binding affinity compared to thioureas.
    • Ureas generally exhibit lower biological activity in antimicrobial assays .

Biological Activity

Thiourea, N-methyl-N'-tricyclo[3.3.1.13,7]dec-1-yl- (CAS No. 25444-83-1) is an organosulfur compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Overview of Thiourea Derivatives

Thiourea derivatives are characterized by the presence of a thiourea group (–NH–C(S)–NH2), which can participate in various chemical reactions, making them versatile in organic synthesis and biological systems. The specific compound in focus, Thiourea, N-methyl-N'-tricyclo[3.3.1.13,7]dec-1-yl-, features a tricyclic structure that enhances its steric and electronic properties compared to simpler thioureas.

The biological activity of Thiourea, N-methyl-N'-tricyclo[3.3.1.13,7]dec-1-yl- is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This is particularly relevant in the context of redox-active enzymes like thioredoxin reductase (TrxR), which is implicated in cancer cell proliferation and drug resistance .
  • Cell Signaling Modulation : By influencing enzyme activity, this compound may alter cellular signaling pathways that are crucial for processes such as apoptosis and cell cycle regulation.

1. Anticancer Potential

Research has indicated that thiourea derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that similar thiourea compounds could inhibit TrxR activity in cancer cells, leading to reduced proliferation and increased apoptosis . This suggests that Thiourea, N-methyl-N'-tricyclo[3.3.1.13,7]dec-1-yl- may also have similar effects worth exploring.

2. Infectious Disease Treatment

Thiourea derivatives have been investigated for their potential use against various pathogens:

  • Mechanism : The ability to inhibit key enzymes in pathogenic organisms could make this compound a candidate for further development as an antimicrobial agent.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
ThioureaSimple thioureaLimited biological activity
N-MethylthioureaSimple derivativeModerate activity
Thiourea, N-methyl-N'-tricyclo[3.3.1.13,7]dec-1-yl-Tricyclic structureEnhanced enzyme inhibition

The tricyclic structure of Thiourea, N-methyl-N'-tricyclo[3.3.1.13,7]dec-1-yl- provides it with unique steric and electronic properties that enhance its interaction with biological targets compared to simpler thioureas.

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of thioureas:

  • Solubility : The aqueous solubility of Thiourea, N-methyl-N'-tricyclo[3.3.1.13,7]dec-1-yl- is approximately 3.8 µg/mL at pH 7.4 . This property is crucial for its bioavailability and efficacy in biological systems.
  • Enzyme Interaction Studies : Investigations into enzyme interactions have shown that compounds with similar structures can effectively inhibit TrxR at nanomolar concentrations . This suggests potential for therapeutic applications in oncology.

Q & A

Q. What are the key synthetic routes for synthesizing N-methyl-N'-tricyclo[3.3.1.1³,⁷]dec-1-yl thiourea?

  • Methodological Answer : Synthesis typically involves reacting a tricyclo[3.3.1.1³,⁷]dec-1-yl amine with methyl isothiocyanate under anhydrous conditions. A common approach for similar thiourea derivatives (e.g., N-ethyl-N'-phenyl thiourea) employs polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 6–12 hours . Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. The tricyclo[3.3.1.1³,⁷]decane moiety’s steric bulk may necessitate longer reaction times or elevated temperatures compared to simpler thioureas .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify methyl groups (δ ~2.5–3.0 ppm for N–CH3_3) and thiourea protons (δ ~8–10 ppm for –NH–CS–NH–) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (theoretical: 310.498 g/mol for C17_{17}H30_{30}N2_2OS) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves the tricyclo[3.3.1.1³,⁷]decane geometry and hydrogen-bonding networks in the thiourea group .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Moderately soluble in DMF, DMSO, and dichloromethane; poorly soluble in water. Solubility tests should be conducted at varying temperatures (25–60°C) .
  • Stability : Thiourea derivatives are prone to hydrolysis under acidic/basic conditions. Stability studies (HPLC monitoring over 24–72 hours in buffers at pH 2–12) are recommended .

Advanced Research Questions

Q. How do steric effects from the tricyclo[3.3.1.1³,⁷]decane group influence reactivity in substitution or coordination reactions?

  • Methodological Answer : The adamantane-like tricyclo structure imposes significant steric hindrance, which can:
  • Reduce nucleophilic substitution rates at the thiourea sulfur.
  • Limit coordination with metal ions (e.g., Cu2+^{2+}, Zn2+^{2+}) in catalytic systems.
    Computational modeling (DFT studies) and comparative kinetics with less bulky thioureas (e.g., N-methyl-N'-phenyl thiourea) are essential to quantify these effects .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

  • Methodological Answer : Challenges include:
  • Polymorphism : Multiple crystal forms due to flexible thiourea linkages.
  • Twinned Crystals : Common in bulky, rigid structures.
    Strategies:
  • Use slow evaporation with mixed solvents (e.g., chloroform/methanol) to favor single-crystal growth.
  • Apply SHELXD for structure solution and TWINLAW in SHELXL to refine twinned data .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be resolved?

  • Methodological Answer : Contradictions may arise from:
  • Dynamic rotational isomerism in the thiourea group.
  • Anisotropic effects from the tricyclo framework.
    Solutions:
  • Variable-temperature NMR to probe conformational exchange.
  • 2D NMR (e.g., NOESY) to identify spatial proximity of protons .

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